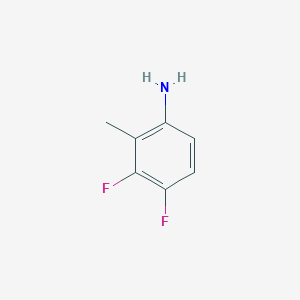

3,4-Difluoro-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYODOAMUBRENLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563452 | |

| Record name | 3,4-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114153-09-2 | |

| Record name | 3,4-Difluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114153-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluoro-2-methylaniline

CAS Number: 114153-09-2

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methylaniline, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, synthesis, and spectroscopic data, presented in a format conducive to advanced research and development.

Chemical Properties and Data

This compound is a substituted aniline with the molecular formula C₇H₇F₂N. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 114153-09-2 | N/A |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.14 g/mol | N/A |

| Monoisotopic Mass | 143.05466 Da | [1] |

| Predicted XlogP | 1.8 | [1] |

| Physical Form | Not specified (likely liquid or low-melting solid) | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

Synthesis of this compound

Proposed Synthetic Pathway

A plausible synthetic route starts with 1,2-difluoro-3-methylbenzene. The synthesis would proceed via electrophilic nitration to introduce a nitro group, followed by a reduction step.

References

An In-depth Technical Guide on the Physical Properties of 3,4-Difluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,4-Difluoro-2-methylaniline. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a visual representation of a logical synthetic workflow.

Core Physical Properties of this compound

This compound, also known as 6-amino-2,3-difluorotoluene, is a fluorinated aromatic amine.[1] Its chemical structure and properties make it a useful intermediate in the synthesis of various organic compounds. The following table summarizes its key physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 114153-09-2 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [1][2] |

| Molecular Weight | 143.14 g/mol | [2] |

| Boiling Point | 40-45 °C at 1 Torr | [2] |

| Appearance | Not explicitly stated, but related anilines are often liquids at room temperature. | |

| Solubility | Inferred to be soluble in common organic solvents. |

Experimental Protocols for Determining Physical Properties

The following are detailed methodologies for the experimental determination of the principal physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point is a critical indicator of the purity of a solid compound.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the solid this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

-

Heating and Observation: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire solid has melted into a liquid. The range between these two temperatures is reported as the melting point. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and enters the condenser, where it cools and liquefies. The thermometer bulb should be positioned so that it is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Using a Pycnometer or Graduated Cylinder

-

Mass Measurement: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of liquid this compound is added to the pycnometer or graduated cylinder.

-

Final Mass Measurement: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of a specific solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection: After equilibration, the mixture is allowed to stand, and a sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the solvent is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL) or molarity.

Logical Workflow: Synthesis of this compound

A common synthetic route to substituted anilines involves the reduction of the corresponding nitro compound. The following diagram illustrates a logical workflow for the synthesis of this compound from 2,3-difluoro-6-nitrotoluene.

References

In-Depth Technical Guide to 3,4-Difluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 3,4-Difluoro-2-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound, with the CAS number 114153-09-2, is an aromatic amine containing a benzene ring substituted with two fluorine atoms, a methyl group, and an amino group. Its chemical structure is presented below:

Systematic Name: this compound Molecular Formula: C₇H₇F₂N Molecular Weight: 143.14 g/mol

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 143.14 g/mol | [1] |

| Boiling Point | 40-45 °C at 1 Torr | [1] |

| CAS Number | 114153-09-2 | [1] |

| Molecular Formula | C₇H₇F₂N | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a corresponding nitroaromatic precursor. A plausible and commonly employed method is the catalytic hydrogenation of 1,2-difluoro-4-methyl-5-nitrobenzene or 2,3-difluoro-1-methyl-4-nitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a nitroaromatic compound to an aniline derivative, which can be adapted for the synthesis of this compound.

Materials:

-

1,2-Difluoro-4-methyl-5-nitrobenzene (or isomer)

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Preparation: In a suitable hydrogenation vessel, dissolve the starting nitroaromatic compound in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5% Pd/C). The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm). The reaction is then stirred vigorously at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas. The catalyst is removed by filtration through a pad of filter aid (e.g., Celite).

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available spectra are limited, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The carbon signals will also be split by the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (typically two bands for a primary amine) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1000-1400 (strong) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (143.14). The fragmentation pattern will provide further structural information.

| Ion | m/z (expected) |

| [M]⁺ | 143 |

| [M-H]⁺ | 142 |

| [M-CH₃]⁺ | 128 |

Applications in Drug Development and Research

Fluorinated anilines are valuable building blocks in medicinal chemistry and agrochemical research. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of a variety of bioactive compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic Profile of 3,4-Difluoro-2-methylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Difluoro-2-methylaniline, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that direct experimental data for this specific molecule is not widely available in public spectral databases. Therefore, the presented data is a combination of predicted values based on established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | m | 1H | Aromatic H |

| ~6.6 - 6.8 | m | 1H | Aromatic H |

| ~3.6 (broad s) | s | 2H | -NH₂ |

| ~2.1 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (dd) | C-F |

| ~145 - 150 (dd) | C-F |

| ~140 - 145 | C-NH₂ |

| ~120 - 125 | C-CH₃ |

| ~115 - 120 (d) | Aromatic CH |

| ~110 - 115 (d) | Aromatic CH |

| ~15 | -CH₃ |

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium, Sharp | N-H stretch (symmetric) |

| 2900 - 3000 | Weak | C-H stretch (aromatic and methyl) |

| 1600 - 1650 | Strong | N-H bend |

| 1500 - 1550 | Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-N stretch |

| 1100 - 1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 128 | Moderate | [M - CH₃]⁺ |

| 115 | Moderate | [M - HCN - H]⁺ |

| 99 | Low | [M - CH₃ - F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may be varied to optimize signal acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube.[1] ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a greater number of scans are typically required.[1]

Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[2] The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] A background spectrum is recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry (MS) Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction. A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane). The sample is injected into the GC, and the separated components are introduced into the mass spectrometer. A standard EI energy of 70 eV is used for ionization. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate for the expected molecular weight of the compound.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

3,4-Difluoro-2-methylaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3,4-Difluoro-2-methylaniline (CAS No: 114153-09-2). The information herein is intended for use by trained professionals in a laboratory or research setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a chemical that poses several health risks. It is classified as a combustible liquid. Exposure can lead to skin irritation, potential allergic skin reactions, and serious eye damage. Inhalation may cause respiratory irritation, and ingestion is toxic.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem CID 20097109[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol [1] |

| Boiling Point | 40-45 °C at 1 Torr |

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and maintain the chemical's integrity.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE): A comprehensive risk assessment should precede any handling. For detailed PPE requirements, refer to Section 4.

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[2][3][4]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and alkalis.[2][3]

Storage

-

Container: Store in a tightly closed, properly labeled container.[5] The use of dark-colored or amber vials is recommended to protect this light-sensitive chemical.[6][7][8]

-

Conditions: Store in a cool, dry, and well-ventilated area.[9] Keep the container in a designated and secure location.

-

Segregation: Store away from incompatible materials.

Caption: Workflow for the safe handling and storage of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles and a face shield are required where there is a risk of splashing.[10][11]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Nitrile gloves may offer splash protection but should be changed immediately upon contamination. Consult the glove manufacturer's resistance chart for specific recommendations for aromatic amines.[10]

-

Protective Clothing: A lab coat must be worn. For tasks with a higher risk of splashes, chemical-resistant coveralls may be necessary.[11]

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[12]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][10][11] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][13][14]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][13][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][14]

Caption: Decision-making flowchart for first aid following exposure to this compound.

Firefighting and Accidental Release Measures

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][4]

-

Specific Hazards: This substance is combustible.[3] Fire may produce irritating and toxic gases, including nitrogen oxides and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][4]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment as outlined in Section 4.[3][15]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[2][4]

-

Containment and Cleanup:

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3][16] Place the absorbed material into a sealed, labeled container for disposal.

-

Large Spills: Dike the spill to prevent spreading. Notify environmental health and safety personnel.

-

After cleanup, decontaminate the area with a suitable solvent and wash the area.

-

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste containing halogenated organic compounds may require specific disposal methods.[17][18] Contact your institution's environmental health and safety department for guidance on proper disposal procedures.

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD 404)

This protocol provides a general methodology for assessing the skin irritation potential of a substance like this compound, based on the OECD Test Guideline 404.[5][16] This test should only be performed by trained personnel in a facility equipped for animal studies and in compliance with all ethical guidelines for animal welfare.

Principle

A single dose of the test substance is applied to a small area of the skin of an experimental animal. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Materials

-

Test substance: this compound

-

Healthy, young adult albino rabbits

-

Gauze patches

-

Non-irritating tape

-

Clippers for fur removal

-

Water or other suitable vehicle if the substance is a solid

Procedure

-

Animal Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animal.

-

Test Substance Application: Apply 0.5 mL of the liquid test substance to a small area (approximately 6 cm²) of the clipped skin. Cover the application site with a gauze patch and secure it with non-irritating tape.

-

Exposure: The exposure period is 4 hours.

-

Removal of Test Substance: After 4 hours, remove the gauze patch and any residual test substance, typically by washing with water or another appropriate solvent that does not alter the response.

-

Observation:

-

Observe the animal for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

If skin reactions are still present at 72 hours, continue observations for up to 14 days to assess the reversibility of the effects.

-

-

Scoring: Grade the skin reactions for erythema and edema according to a standardized scoring system (e.g., Draize scale).

Interpretation of Results

The scores for erythema and edema are used to calculate a primary irritation index. This index, along with the nature and reversibility of the skin reactions, determines the irritation classification of the substance.

References

- 1. 3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. nj.gov [nj.gov]

- 4. ICSC 0011 - ANILINE [inchem.org]

- 5. How To [chem.rochester.edu]

- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 7. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance [elchemy.com]

- 8. lfatabletpresses.com [lfatabletpresses.com]

- 9. 2-Fluoro-4-methylaniline CAS 452-80-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. hazmatschool.com [hazmatschool.com]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. benchchem.com [benchchem.com]

- 17. collectandrecycle.com [collectandrecycle.com]

- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]

A Technical Guide to the Solubility of 3,4-Difluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,4-difluoro-2-methylaniline, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for determining its solubility profile. It outlines a systematic approach, including a selection of common laboratory solvents and a detailed experimental protocol based on established methodologies. The guide is intended to provide researchers with the necessary tools to generate reliable and comparable solubility data for their specific applications.

Introduction

This compound is a fluorinated aromatic amine with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various solvents is a critical parameter for its use in drug development, process chemistry, and formulation studies. Solubility influences reaction kinetics, purification methods, and bioavailability. This guide provides a qualitative assessment of its expected solubility and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 114153-09-2[1][2] |

| Molecular Formula | C₇H₇F₂N[1][2] |

| Molecular Weight | 143.13 g/mol [1] |

| Appearance | Not explicitly stated, but related anilines are often liquids or low-melting solids. |

| Boiling Point | 40-45 °C at 1 Torr (lit.)[2] |

Qualitative Solubility Assessment

The molecule possesses a nonpolar aromatic ring and a polar amine group. The fluorine substituents increase the molecule's polarity compared to 2-methylaniline. The amine group can act as a hydrogen bond donor, and the fluorine atoms and the amine nitrogen can act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The ability to form hydrogen bonds suggests some solubility in protic solvents. However, the hydrophobic nature of the benzene ring will likely limit its solubility in water. Aniline, a related compound, is only slightly soluble in water[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents due to favorable dipole-dipole interactions. Polymers of similar aniline derivatives have shown good solubility in these types of solvents[4].

-

Non-Polar Solvents (e.g., Toluene, Hexane): Limited solubility is anticipated in non-polar solvents, although the aromatic ring may provide some affinity for aromatic solvents like toluene through π-π stacking interactions.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 25 | ||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Polar Aprotic | DMSO | 25 | ||

| DMF | 25 | |||

| Acetonitrile | 25 | |||

| Non-Polar | Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the solubility of this compound in various solvents. This method is adapted from established procedures for similar organic compounds.[5]

5.1. Materials and Equipment

-

This compound (solid or liquid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

5.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.[5]

-

Seal the vials tightly to prevent solvent evaporation.[5]

-

Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let any excess solid settle.[5]

-

Carefully withdraw a known volume of the supernatant using a syringe.[5]

-

Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles.[5]

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.[5]

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations.[5]

-

Develop a suitable HPLC-UV method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.[5]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.[5]

-

Inject the diluted sample solution and determine its concentration from the calibration curve.[5]

-

Calculate the original solubility in the solvent by accounting for the dilution factor.[5]

-

Visualizations

6.1. Logical Relationship Diagram for Solubility Determination

The following diagram illustrates the key factors influencing the solubility of this compound and the experimental approach to its determination.

Caption: Factors influencing and the process for determining the solubility of this compound.

6.2. Workflow for Shake-Flask Solubility Determination

This diagram outlines the sequential steps of the experimental protocol described in Section 5.

Caption: Workflow for Shake-Flask Solubility Determination.[5]

References

- 1. 114153-09-2|this compound|BLD Pharm [bldpharm.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Discovery of 3,4-Difluoro-2-methylaniline

An In-depth Technical Guide to 3,4-Difluoro-2-methylaniline

Introduction

This compound is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its structural incorporation into compounds can significantly enhance their biological activity and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms and a methyl group on the aniline scaffold provides unique electronic properties and steric hindrance, which can be leveraged by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway with detailed protocols, and the applications of this important chemical intermediate.

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 114153-09-2 | [2][3] |

| Molecular Formula | C₇H₇F₂N | [2][4] |

| Molecular Weight | 143.14 g/mol | [2] |

| Monoisotopic Mass | 143.05466 Da | [4] |

| Boiling Point | 40-45 °C at 1 Torr | [2] |

| SMILES | CC1=C(C=CC(=C1F)F)N | [4] |

| InChI | InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | [4] |

| InChIKey | HYODOAMUBRENLA-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 1.8 | [4] |

Predicted Collision Cross Section (CCS) values (Ų) per adduct have been calculated using CCSbase.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 144.06194 | 123.3 |

| [M+Na]⁺ | 166.04388 | 133.6 |

| [M-H]⁻ | 142.04738 | 124.9 |

Synthesis and Experimental Protocols

A logical pathway involves the nitration of a suitable difluorinated precursor followed by the reduction of the nitro group to the target aniline.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are illustrative and adapted from standard procedures for nitration and nitro group reduction.[6][7][8] They should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1,2-Difluoro-4-nitro-3-methylbenzene (Nitration)

-

Materials:

-

2,3-Difluorotoluene

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Standard reaction glassware

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

-

Slowly add 2,3-difluorotoluene to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the solution of 2,3-difluorotoluene in sulfuric acid. The reaction is exothermic; maintain the temperature between 0-10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, wash with a saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1,2-Difluoro-4-nitro-3-methylbenzene.

-

Purify the crude product by flash column chromatography if necessary.

-

Step 2: Synthesis of this compound (Reduction)

-

Materials:

-

1,2-Difluoro-4-nitro-3-methylbenzene

-

Palladium on carbon (10% Pd/C) or Iron powder (Fe)

-

Methanol (for Pd/C) or Ethanol/Water and Hydrochloric Acid (for Fe)

-

Hydrogen gas (H₂) source (if using Pd/C)

-

Filtration apparatus (e.g., Celite bed)

-

Rotary evaporator

-

-

Procedure (Catalytic Hydrogenation):

-

In a suitable hydrogenation vessel, dissolve the 1,2-Difluoro-4-nitro-3-methylbenzene intermediate in methanol.[8]

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen).[9]

-

Purge the vessel with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 1-3 atm, e.g., using a balloon) and stir the mixture vigorously at room temperature.[8]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional methanol.[8]

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or column chromatography.

-

Applications in Research and Development

This compound is a valuable intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

-

Pharmaceutical Intermediates: Fluorinated anilines are critical building blocks in medicinal chemistry.[10] The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved drug potency and bioavailability. Analogous N-methylanilines are used in the synthesis of kinase inhibitors, particularly for targeting Epidermal Growth Factor Receptor (EGFR) in cancer therapies.[11]

-

Agrochemical Synthesis: In the agrochemical industry, this compound can be used to create new pesticides, herbicides, and fungicides. The introduction of fluorine often enhances the efficacy and stability of these agents.

-

Materials Science: While less common, fluorinated anilines can also be used in the development of advanced materials like liquid crystals and polymers, where the unique properties of the fluorine atoms contribute to thermal stability and specific electronic characteristics.[1]

The general workflow for utilizing an intermediate like this compound in a drug discovery context is visualized below.

Caption: General workflow for drug discovery using a key intermediate.

Safety and Handling

This compound should be handled with care by personnel trained in chemical synthesis. Similar compounds are classified as toxic solids. It is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Users should consult the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and disposal requirements.[2]

References

- 1. 3,4-Difluoro-N-methylaniline [myskinrecipes.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 114153-09-2|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H7F2N) [pubchemlite.lcsb.uni.lu]

- 5. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ossila.com [ossila.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,4-Difluoro-2-methylaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-methylaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The strategic incorporation of fluorine atoms and a methyl group onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical and physical properties, and its significant role as an intermediate in the development of kinase inhibitors and other pharmaceuticals. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 114153-09-2, is a substituted aniline derivative. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,4-Difluoro-N-methylaniline[1][2][3] | 3,4-Difluoroaniline[4] |

| CAS Number | 114153-09-2 | 138563-54-9 | 3863-11-4 |

| Molecular Formula | C₇H₇F₂N | C₇H₇F₂N | C₆H₅F₂N |

| Molecular Weight | 143.13 g/mol | 143.13 g/mol | 129.11 g/mol |

| Monoisotopic Mass | 143.05466 Da[5] | 143.05465555 Da[1] | 129.03900549 Da[4] |

| Predicted XlogP | 1.8[5] | 2.3[1] | 1.6[4] |

| Appearance | Not explicitly found | Combustible liquid[1] | Liquid |

| Boiling Point | Not explicitly found | Not explicitly found | 77 °C @ 7 mmHg |

| Density | Not explicitly found | Not explicitly found | 1.302 g/mL at 25 °C |

| Refractive Index | Not explicitly found | Not explicitly found | n20/D 1.513 |

Synthesis of this compound

A potential synthetic pathway for this compound could start from 1,2-difluoro-3-methyl-4-nitrobenzene. The reduction of the nitro group to an amine can be achieved using various established methods, such as catalytic hydrogenation or metal-acid reduction.

Below is a generalized experimental protocol for the reduction of a nitroaromatic compound to an aniline, which could be adapted for the synthesis of this compound.

Generalized Experimental Protocol: Reduction of a Nitroaromatic Precursor

-

Materials: 1,2-difluoro-3-methyl-4-nitrobenzene (starting material), Iron powder (Fe), Hydrochloric acid (HCl), Ethanol (or other suitable solvent), Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution, Diethyl ether or Ethyl acetate (for extraction), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux.

-

Add the 1,2-difluoro-3-methyl-4-nitrobenzene dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter off the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

-

A patent for a similar compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, describes a multi-step synthesis starting from 4-bromo-2-fluorobenzotrifluoride. This process involves a Buchwald-Hartwig amination followed by deprotection, suggesting that palladium-catalyzed cross-coupling reactions are a viable strategy for constructing such substituted anilines.[6]

Caption: Plausible synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features for this compound | Reference Data for 3,4-Difluoroaniline[4] |

| ¹H NMR | Aromatic protons (2H, complex multiplets), Methyl protons (3H, singlet), Amine protons (2H, broad singlet). | Aromatic protons (multiplets), Amine protons (broad singlet). |

| ¹³C NMR | Aromatic carbons (signals in the aromatic region, with C-F couplings), Methyl carbon (signal in the aliphatic region). | Aromatic carbons with C-F couplings. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons. | Signals corresponding to the fluorine atoms. |

| IR (Infrared) | N-H stretching (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), Aromatic C-H and C=C stretching. | N-H stretching, C-F stretching, Aromatic C-H and C=C stretching. |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 143. | Molecular ion peak (M⁺) at m/z = 129. |

Applications in Drug Development

Substituted anilines, particularly fluorinated derivatives, are of significant interest in medicinal chemistry due to their prevalence in the core structures of many kinase inhibitors.[7][] The fluorine atoms can enhance binding affinity to the target protein, improve metabolic stability, and modulate the pKa of the aniline nitrogen, thereby influencing the pharmacokinetic and pharmacodynamic properties of the drug candidate.

While specific drugs containing the this compound moiety are not explicitly detailed in the available literature, its structural similarity to intermediates used in the synthesis of known kinase inhibitors suggests its potential in this area. For instance, various 4-anilinoquinazoline derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy.[9][10]

The general structure of these inhibitors often involves the condensation of a substituted aniline with a heterocyclic core. The substituents on the aniline ring play a crucial role in determining the inhibitor's potency and selectivity.

Caption: General synthesis of a kinase inhibitor.

A series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][6][11][12]triazines were identified as potent dual inhibitors of VEGFR-2 and Fibroblast Growth Factor Receptor-1 (FGFR-1).[13] This highlights the utility of difluorinated aniline derivatives in developing multi-targeted kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique substitution pattern offers a means to fine-tune the properties of bioactive molecules. Although detailed experimental data for this specific compound is limited in publicly accessible literature, plausible synthetic routes and likely applications can be inferred from related structures. As the demand for novel and more effective therapeutic agents continues to grow, the importance of specialized intermediates like this compound in the synthesis of next-generation drugs, particularly kinase inhibitors, is expected to increase. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. 3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3,4-difluoro-n-methylaniline (C7H7F2N) [pubchemlite.lcsb.uni.lu]

- 3. 3,4-Difluoro-N-methylaniline [myskinrecipes.com]

- 4. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H7F2N) [pubchemlite.lcsb.uni.lu]

- 6. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide: Analogs and Derivatives of 3,4-Difluoro-2-methylaniline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are pivotal building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 3,4-Difluoro-2-methylaniline and its analogs have garnered significant interest due to the unique physicochemical properties imparted by the fluorine and methyl substituents. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of analogs and derivatives of this compound, with a particular focus on their emerging role as kinase inhibitors in oncology.

Physicochemical Properties

The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring significantly influences its electronic and steric properties. These characteristics are crucial in dictating the reactivity of the aniline nitrogen and its interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂N | PubChem |

| Molecular Weight | 143.13 g/mol | PubChem |

| XLogP3-AA | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Synthesis of Analogs and Derivatives

The synthesis of derivatives based on the this compound scaffold primarily involves reactions targeting the amino group, such as N-arylation and the formation of heterocyclic systems.

N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly effective for the synthesis of N-aryl derivatives of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl chloride)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine the palladium precatalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).

-

Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (1.5-2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Synthesis of Quinazoline and Quinazolinone Derivatives

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this compound can be readily incorporated into this scaffold through nucleophilic aromatic substitution (SNAr) reactions with 4-chloroquinazolines.

Experimental Protocol: Synthesis of 4-(3,4-Difluoro-2-methylanilino)quinazolines

-

Materials:

-

4-Chloroquinazoline

-

This compound

-

Solvent (e.g., isopropanol, n-butanol)

-

Acid catalyst (optional, e.g., HCl)

-

-

Procedure:

-

Dissolve 4-chloroquinazoline (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Experimental Workflow: Synthesis of Quinazoline-based Kinase Inhibitors

General workflow for the synthesis and evaluation of quinazoline-based kinase inhibitors.

Biological Activity and Applications

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibition

The 4-anilinoquinazoline scaffold is a known hinge-binding motif for many kinases. The 3,4-difluoro-2-methylphenyl moiety can occupy the ATP-binding pocket and form key interactions that contribute to high inhibitory potency.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process.

Simplified VEGFR-2 signaling pathway and the point of inhibition.

Quantitative Data: Kinase Inhibitory Activity

A study on quinazolin-4(3H)-one derivatives as multi-target receptor tyrosine kinase inhibitors demonstrated the potency of compounds bearing a difluoroaniline moiety.[1]

| Compound ID | Target Kinase | IC₅₀ (nM) |

| QDAU5 | VEGFR-2 | 0.77[1] |

| Tie-2 | 8.87[1] | |

| EphB4 | 3.21[1] |

Note: QDAU5 is a quinazolin-4(3H)-one derivative containing a 3,4-difluoroaniline group.[1]

Anticancer Activity

The inhibition of key kinases involved in tumorigenesis and angiogenesis translates to potent anticancer activity. Derivatives of this compound have been incorporated into molecules designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, which are crucial for tumor growth and vascularization.[2]

Quantitative Data: In Vitro Antiproliferative Activity

Novel 4-anilinoquinazoline derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.

| Compound ID | Cell Line | IC₅₀ (µM) |

| 10a | A549 (Lung Cancer) | 0.85 (under hypoxia) |

| 10g | A549 (Lung Cancer) | 0.63 (under hypoxia) |

| Vandetanib | A549 (Lung Cancer) | 1.27 (under hypoxia) |

Note: Compounds 10a and 10g are 4-anilinoquinazoline derivatives with modified aniline moieties, demonstrating the potential of this class of compounds.[2]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Key SAR insights include:

-

Aniline Substitution: The 3,4-difluoro substitution pattern is often optimal for potent kinase inhibition, likely due to favorable interactions within the ATP-binding pocket. The ortho-methyl group can influence the conformation of the molecule and its selectivity profile.

-

Heterocyclic Core: The choice of the heterocyclic core (e.g., quinazoline, quinazolinone, pyrimidine) is critical for establishing the hinge-binding interactions with the target kinase.

-

Solubilizing Groups: The addition of solubilizing groups to the heterocyclic core is often necessary to improve the pharmacokinetic properties of the compounds.

Conclusion

Analogs and derivatives of this compound represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their utility as building blocks for potent kinase inhibitors has been demonstrated, and ongoing research continues to explore their potential. The synthetic methodologies outlined in this guide, coupled with the understanding of their biological activities and SAR, provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of targeted therapies based on this versatile scaffold.

References

- 1. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,4-Difluoro-2-methylaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-Difluoro-2-methylaniline, a valuable intermediate in the preparation of various pharmaceutical and agrochemical compounds. The described synthetic route starts from the readily available starting material, 3,4-difluorotoluene. The synthesis involves a two-step process: the regioselective nitration of 3,4-difluorotoluene to yield 2-nitro-3,4-difluorotoluene, followed by the catalytic hydrogenation of the nitro intermediate to the desired this compound. This application note includes detailed experimental procedures, tables of quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

Fluorinated anilines are crucial building blocks in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key precursor for the synthesis of complex molecules with potential therapeutic applications. The synthetic pathway outlined herein offers a practical and efficient method for the preparation of this important compound from 3,4-difluorotoluene.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from 3,4-difluorotoluene.

Step 1: Nitration of 3,4-Difluorotoluene

The first step involves the electrophilic aromatic substitution of 3,4-difluorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents on the aromatic ring guide the regioselective introduction of the nitro group. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The nitration is expected to predominantly occur at the position ortho to the methyl group and meta to the fluorine atoms, yielding 2-nitro-3,4-difluorotoluene.

Step 2: Reduction of 2-Nitro-3,4-difluorotoluene

The second step is the reduction of the nitro group in 2-nitro-3,4-difluorotoluene to an amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine or ammonium formate. This method is generally high-yielding and produces a clean product.

Data Presentation

Table 1: Reagents and Conditions for the Nitration of 3,4-Difluorotoluene

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 3,4-Difluorotoluene | 1.0 equivalent | Starting Material |

| Conc. Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating Agent |

| Conc. Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and Dehydrating Agent |

| Temperature | 0 - 10 °C | Control of exothermic reaction |

| Reaction Time | 1 - 3 hours | Monitor by TLC or GC |

| Expected Yield | 70 - 85% | For the desired 2-nitro isomer |

Table 2: Reagents and Conditions for the Reduction of 2-Nitro-3,4-difluorotoluene

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 2-Nitro-3,4-difluorotoluene | 1.0 equivalent | Starting Material |

| Palladium on Carbon (10%) | 1 - 5 mol% | Catalyst |

| Hydrogen Source | H₂ gas (1-4 atm) or Hydrazine hydrate (2-3 equiv.) | Reducing Agent |

| Solvent | Ethanol or Methanol | Reaction Medium |

| Temperature | Room Temperature to 50 °C | Reaction Condition |

| Reaction Time | 2 - 6 hours | Monitor by TLC or GC |

| Expected Yield | >90% |

Experimental Protocols

Step 1: Synthesis of 2-Nitro-3,4-difluorotoluene

Materials:

-

3,4-Difluorotoluene

-

Concentrated Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 3,4-difluorotoluene (1.0 equivalent) dropwise through the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue to stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-nitro-3,4-difluorotoluene can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

-

2-Nitro-3,4-difluorotoluene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrazine Hydrate (or a hydrogen gas source)

-

Celite

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-3,4-difluorotoluene (1.0 equivalent) in ethanol (10 volumes).

-

Carefully add 10% Pd/C (2 mol%) to the solution.

-

If using hydrazine hydrate: Heat the mixture to a gentle reflux and add hydrazine hydrate (2.5 equivalents) dropwise over a period of 30-60 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

If using hydrogen gas: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Stir the reaction mixture under a hydrogen atmosphere (1-4 atm) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure aniline.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 3,4-Difluoro-2-methylaniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylaniline is a valuable fluorinated building block for medicinal chemistry and drug discovery. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance their pharmacological properties. The presence of fluorine can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. The unique substitution pattern of this compound, with two fluorine atoms and a methyl group on the aniline ring, offers a scaffold for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. While specific drugs containing this exact fragment are not prevalent in publicly available literature, its structural motifs are found in various kinase inhibitors and other therapeutic candidates.

These application notes provide an overview of the potential applications of this compound in the synthesis of kinase inhibitors, with a focus on Focal Adhesion Kinase (FAK) inhibitors, and include detailed, albeit exemplary, experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of complex bioactive molecules. Its utility is particularly notable in the development of:

-

Kinase Inhibitors: The substituted aniline moiety is a common feature in a wide range of kinase inhibitors. The fluorine and methyl substituents on the aniline ring can modulate the electronic and steric properties of the molecule, influencing its interaction with the kinase active site.

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound can be used to create more potent and targeted herbicides, fungicides, and insecticides.

-

Materials Science: The unique properties imparted by the fluorine atoms make it a candidate for incorporation into specialty polymers and materials where enhanced thermal stability and chemical resistance are required.

Hypothetical Application: Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are associated with cancer progression and metastasis, making it an attractive target for cancer therapy.[2] Many FAK inhibitors feature a substituted aniline moiety that interacts with the hinge region of the kinase domain.

Here, we propose a hypothetical synthetic route to a 2,4,5-substituted pyrimidine-based FAK inhibitor using this compound as a key starting material. This example is based on the structures of known FAK inhibitors and employs standard synthetic methodologies.

Proposed Synthetic Scheme

The synthesis involves a key Buchwald-Hartwig amination reaction to couple this compound with a 2-chloropyrimidine core.

Figure 1. Proposed synthetic workflow for a FAK inhibitor analog.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps.

Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyrimidines

This protocol describes a general procedure for the palladium-catalyzed amination of a 2-chloropyrimidine with this compound.[3][4][5]

Materials:

-

This compound

-

Substituted 2-chloropyrimidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk flask or sealed microwave vial

-

Magnetic stirrer with heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the substituted 2-chloropyrimidine (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol) to the flask.

-

Add anhydrous toluene (5 mL) to the flask.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3,4-Difluoro-2-methylphenyl)pyrimidin-2-amine derivative.

Quantitative Data

| Compound ID | R¹ Substituent | R² Substituent | FAK IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (µM) |

| FAK-1 | H | 4-Morpholinopiperidin-1-yl | 15 | 1.2 |

| FAK-2 | Methyl | 4-Morpholinopiperidin-1-yl | 10 | 0.8 |

| FAK-3 | H | 4-(Dimethylamino)piperidin-1-yl | 25 | 2.5 |

| FAK-4 | Methyl | 4-(Dimethylamino)piperidin-1-yl | 18 | 1.9 |

| FAK-5 | H | N-Methylpiperazin-1-yl | 50 | 5.1 |

| FAK-6 | Methyl | N-Methylpiperazin-1-yl | 35 | 4.3 |

Signaling Pathway

FAK is a central node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate key cellular processes. FAK inhibitors block the autophosphorylation of FAK at Tyr397, which is a critical step for its activation and the recruitment of other signaling proteins like Src.[8][9][10] This inhibition disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to reduced cell proliferation, migration, and survival.[8][10]

Figure 2. Simplified FAK signaling pathway and the point of inhibition.

Conclusion

This compound represents a promising building block for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. The strategic incorporation of its difluoro-methyl-phenyl motif can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the potential of this versatile intermediate in drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]